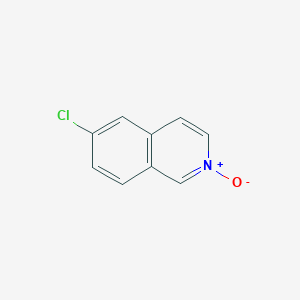
6-chloroisoquinolin-2-ium-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloroisoquinolin-2-ium-2-olate (CIQ) is a heterocyclic organic compound belonging to the isoquinoline family. It is an important synthetic intermediate used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. CIQ is also an important building block for the synthesis of quinoline derivatives. This compound has been extensively studied by scientists and has a wide range of applications in various fields.
科学研究应用
6-chloroisoquinolin-2-ium-2-olate has a wide range of applications in scientific research, including the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as a building block for the synthesis of quinoline derivatives. 6-chloroisoquinolin-2-ium-2-olate has been used in the synthesis of a variety of compounds, such as anti-cancer agents, antibiotics, antifungals, and anti-inflammatory drugs. It has also been used in the synthesis of biologically active compounds, such as inhibitors of protein kinases and other enzymes. In addition, 6-chloroisoquinolin-2-ium-2-olate has been used in the synthesis of fluorescent probes and imaging agents for use in biological studies.
作用机制
The mechanism of action of 6-chloroisoquinolin-2-ium-2-olate is not well understood. However, it is believed that 6-chloroisoquinolin-2-ium-2-olate binds to certain proteins and enzymes in the body, which may lead to changes in their activity. 6-chloroisoquinolin-2-ium-2-olate has been shown to inhibit the activity of certain protein kinases, which may lead to the inhibition of cell growth and differentiation. In addition, 6-chloroisoquinolin-2-ium-2-olate has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may lead to increased drug levels in the body.
Biochemical and Physiological Effects
6-chloroisoquinolin-2-ium-2-olate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain protein kinases, which may lead to the inhibition of cell growth and differentiation. In addition, 6-chloroisoquinolin-2-ium-2-olate has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may lead to increased drug levels in the body. 6-chloroisoquinolin-2-ium-2-olate has also been shown to have anti-inflammatory and anti-cancer effects, as well as neuroprotective effects.
实验室实验的优点和局限性
The main advantage of 6-chloroisoquinolin-2-ium-2-olate is its availability and low cost. It is readily available and can be synthesized from a variety of starting materials. In addition, 6-chloroisoquinolin-2-ium-2-olate is relatively stable and can be stored for extended periods of time. The main limitation of 6-chloroisoquinolin-2-ium-2-olate is that it is not water soluble and therefore, it is not suitable for use in aqueous solutions. In addition, 6-chloroisoquinolin-2-ium-2-olate is not very soluble in organic solvents and therefore, it is not suitable for use in organic synthesis.
未来方向
The potential future directions for 6-chloroisoquinolin-2-ium-2-olate include further research into its mechanism of action, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, further research into the biochemical and physiological effects of 6-chloroisoquinolin-2-ium-2-olate could lead to the development of new drugs and therapeutic agents. Finally, further research into the advantages and limitations of 6-chloroisoquinolin-2-ium-2-olate for lab experiments could lead to the development of new synthetic methods for the synthesis of 6-chloroisoquinolin-2-ium-2-olate.
合成方法
6-chloroisoquinolin-2-ium-2-olate can be synthesized from a variety of starting materials, including 2-chlorobenzaldehyde, 2-chloro-4-methylbenzaldehyde, 2-chloro-4-methoxybenzaldehyde, and 2-chloro-4-methoxybenzyl alcohol. The most commonly used method is the condensation reaction of 2-chlorobenzaldehyde and ethylenediamine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at temperatures of around 110-120°C and yields 6-chloroisoquinolin-2-ium-2-olate in high yields. Other methods for the synthesis of 6-chloroisoquinolin-2-ium-2-olate include the Ullmann reaction, the Wurtz reaction, and the Fischer indole synthesis.
属性
IUPAC Name |
6-chloro-2-oxidoisoquinolin-2-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-2-1-8-6-11(12)4-3-7(8)5-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGYTLUVUSQYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C[N+](=C2)[O-])C=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroisoquinoline 2-oxide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B6618936.png)
![bicyclo[1.1.1]pentan-1-ol](/img/structure/B6618947.png)

![5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B6618957.png)







